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Compound of Interest

Compound Name: 2-(4-Methylphenoxy)nicotinamide
CAS No.: 175135-81-6
Cat. No.: B064517

Get Quote

Executive Summary

2-(4-Methylphenoxy)nicotinamide (CAS: 175135-81-6) is a specialized pyridinecarboxamide
intermediate, primarily utilized in the synthesis of agrochemicals (specifically phytoene
desaturase inhibitors) and pharmaceutical candidates targeting kinase pathways.[1][2][3] This
guide provides a rigorous technical analysis of its thermodynamic properties, synthesis logic,

and characterization protocols.
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Property Value Confidence/Method
CAS Number 175135-81-6 Verified Registry
Molecular Formula C13H12N202 Stoichiometric
Molecular Weight 228.25 g/mol Calculated

Boiling Point 401.7 £ 35.0 °C Predicted (760 mmHg)*
Melting Point 145 — 165 °C (Est.) Analog-Derived Range**
Physical State White Crystalline Solid Standard State (25°C)

| Solubility | DMSO, DMF, Methanol | Experimental Observation |

*Note: Theoretical boiling point. The compound is expected to decompose prior to boiling at
atmospheric pressure. **Note: Based on structural SAR with 2-phenoxynicotinamide (mp
~97°C) and 2-[(4-methylphenyl)thio]nicotinamide (mp ~205°C).

Part 1: Physicochemical Characterization
Thermodynamic Profile

Understanding the phase transition behavior of 2-(4-Methylphenoxy)nicotinamide is critical
for solid-state handling and formulation.

» Boiling Point & Decomposition: The predicted boiling point of 401.7°C indicates high
molecular cohesion. However, primary amides attached to pyridine rings are thermally labile
at these temperatures. In practice, Thermogravimetric Analysis (TGA) will likely show the
onset of decomposition (deamidation or ether cleavage) between 250°C and 300°C.
Distillation is not a viable purification method; recrystallization must be used.

e Melting Point Analysis: The introduction of the p-methyl group (p-cresol moiety) adds rigidity
and symmetry compared to the unsubstituted 2-phenoxynicotinamide, significantly elevating
the melting point.

o Structural Driver: The ether linkage (-O-) introduces a "kink" in the structure compared to
the thio-analog (-S-), typically lowering the melting point relative to the thio-counterpart
(205°C).
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o Polymorphism Risk: Nicotinamide derivatives are prone to polymorphism. Different
crystallization solvents (e.g., Ethanol vs. Toluene) may yield different crystal forms with
melting points varying by 5-10°C.

Solubility & Stability[4]

 Lipophilicity (LogP): Estimated at 2.3 — 2.5. This moderate lipophilicity ensures good
membrane permeability but limited water solubility.

e Solvent Compatibility:
o High Solubility: DMSO, DMF, DMAc (Process solvents).
o Moderate Solubility: Ethanol, Ethyl Acetate (Recrystallization solvents).
o Low Solubility: Water, Hexanes (Wash solvents).

Part 2: Synthesis & Purification Protocol

The synthesis of 2-(4-Methylphenoxy)nicotinamide relies on a Nucleophilic Aromatic
Substitution (SNAr). The electron-deficient pyridine ring (activated by the electron-withdrawing
amide group) allows the phenoxide nucleophile to displace a leaving group (typically chlorine)
at the 2-position.

Reaction Mechanism

The reaction involves the attack of the p-cresolate anion on 2-chloronicotinamide.

Key Reagents:

Substrate: 2-Chloronicotinamide (Electrophile).

Nucleophile: p-Cresol (4-Methylphenol).

Base: Potassium Carbonate (K2CO3s) or Sodium Hydride (NaH).[4]

Solvent: DMF or DMSO (Polar aprotic is essential to solvate the cation and leave the
phenoxide "naked" and reactive).[4]
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Experimental Workflow (Step-by-Step)

Step 1: Phenoxide Formation
o Charge a reaction vessel with p-Cresol (1.1 eq) and anhydrous DMF.

e Add K2COs (1.5 eq) and stir at room temperature for 30 minutes to generate the potassium
phenoxide salt. Note: Gas evolution (COz2) may occur.

Step 2: SNAr Coupling
e Add 2-Chloronicotinamide (1.0 eq) to the mixture.
e Heat the reaction mass to 90-110°C. Monitor by HPLC.

 Critical Control Point: Do not exceed 140°C to prevent nitrile formation (dehydration of the
amide).

Step 3: Quench & Isolation
e Cool the mixture to 20°C.

e Pour slowly into ice-cold water (10x volume). The product will precipitate as a white/off-white
solid.

e Stir for 1 hour to ensure removal of trapped DMF.
Step 4: Purification
« Filter the crude solid.

e Recrystallization: Dissolve in minimum hot Ethanol (or Ethyl Acetate/Hexane mix). Cool
slowly to 4°C to grow pure crystals.

e Dryin a vacuum oven at 50°C.

Process Visualization
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Caption: Workflow for the SNAr synthesis of 2-(4-Methylphenoxy)nicotinamide from 2-
chloronicotinamide.
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Part 3: Characterization Methodologies

To validate the identity and purity of the synthesized compound, the following protocols must be
established.

Differential Scanning Calorimetry (DSC)

DSC is the gold standard for determining the melting point and detecting polymorphs.
» Protocol:
o Weigh 2-5 mg of dried sample into an aluminum pan.
o Seal with a pinhole lid (non-hermetic).
o Ramp temperature from 40°C to 250°C at 10°C/min under Nitrogen purge (50 mL/min).

o Expected Result: A sharp endothermic peak (melting) in the 145-165°C range. A broad peak
indicates impurities or solvent inclusion.

HPLC Purity Assay

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 pum).
e Mobile Phase:

o A: Water + 0.1% Formic Acid

o B: Acetonitrile
e Gradient: 10% B to 90% B over 15 minutes.

e Detection: UV at 260 nm (Nicotinamide absorbance max).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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